![molecular formula C17H18N2O B1299762 2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol CAS No. 202198-92-3](/img/structure/B1299762.png)
2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol
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Overview
Description
Indole derivatives, such as the one you’re asking about, are a class of compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . They are widely distributed in nature and are essential to many life processes .
Synthesis Analysis
The synthesis of indole derivatives often involves the transformation of 2-(1H-Indol-3-yl)acetic acid in the presence of a catalyst such as sulfuric acid and ethanol to form various intermediates . These intermediates can then be reacted with other compounds to form the final product .
Molecular Structure Analysis
Indole derivatives have a complex molecular structure that can interact with various biological targets. Molecular docking studies have shown that these compounds can interact with the active site region of target enzymes through hydrogen bonds and pi-stacked interactions .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, they can react with substituted aromatic aldehydes in methanol with a few drops of glacial acetic acid to generate various products .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. Some general properties of indole derivatives include being crystalline and colorless with specific odors .
Scientific Research Applications
Safety And Hazards
Future Directions
Future research on indole derivatives is likely to focus on further structural modification and optimization to obtain drug candidates with effective activities in vivo . This includes exploring their potential as therapeutic agents against various diseases, including infectious diseases and cancer .
properties
IUPAC Name |
2-[[2-(1H-indol-3-yl)ethylamino]methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17-8-4-1-5-14(17)11-18-10-9-13-12-19-16-7-3-2-6-15(13)16/h1-8,12,18-20H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCDWASRCGAPHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol |
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